Tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO3S It is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxy group, a methylsulfanyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like Dess-Martin periodinane.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions, using reagents like methylthiol or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts or coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methylthiol, thiolates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in synthetic chemistry .
Biology
Its structural features make it a candidate for the development of bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the methylsulfanyl group can form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-5-7(12)8(6-11)15-4/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
CUWVYAOUSMZYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC)O |
Origin of Product |
United States |
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